ROCK2-IN-6 hydrochloride

Description

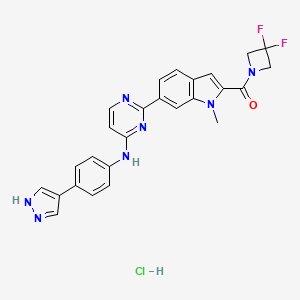

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H22ClF2N7O |

|---|---|

Molecular Weight |

521.9 g/mol |

IUPAC Name |

(3,3-difluoroazetidin-1-yl)-[1-methyl-6-[4-[4-(1H-pyrazol-4-yl)anilino]pyrimidin-2-yl]indol-2-yl]methanone;hydrochloride |

InChI |

InChI=1S/C26H21F2N7O.ClH/c1-34-21-11-18(3-2-17(21)10-22(34)25(36)35-14-26(27,28)15-35)24-29-9-8-23(33-24)32-20-6-4-16(5-7-20)19-12-30-31-13-19;/h2-13H,14-15H2,1H3,(H,30,31)(H,29,32,33);1H |

InChI Key |

JUYJQRIBIRQCLR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)C3=NC=CC(=N3)NC4=CC=C(C=C4)C5=CNN=C5)C(=O)N6CC(C6)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ROCK2-IN-6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROCK2-IN-6 hydrochloride is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. Dysregulation of the ROCK2 signaling pathway is implicated in the pathophysiology of various diseases, including autoimmune disorders, inflammation, and fibrosis. This technical guide delineates the mechanism of action of this compound, presenting its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction to ROCK2 and its Signaling Pathway

Rho-associated coiled-coil containing protein kinases (ROCKs) are key downstream effectors of the small GTPase RhoA.[1] Two isoforms, ROCK1 and ROCK2, have been identified, sharing 65% overall amino acid homology and 92% homology within their kinase domains.[1] Despite this similarity, they are not functionally redundant and exhibit distinct expression patterns and cellular roles.[1] ROCK2 is more prominently expressed in the brain, heart, and muscle.[1]

The activation of ROCK2 by GTP-bound RhoA initiates a signaling cascade that primarily regulates actin cytoskeleton dynamics, cell adhesion, and motility.[2] Key downstream substrates of ROCK2 include Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a sustained contractile state. This pathway is integral to processes such as smooth muscle contraction, stress fiber formation, and focal adhesion assembly.[2]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of ROCK2. Its primary mechanism of action is the competitive inhibition of the ATP-binding site within the kinase domain of the ROCK2 enzyme. By occupying this site, it prevents the transfer of a phosphate group from ATP to downstream substrates, thereby blocking the kinase activity of ROCK2 and attenuating the signaling cascade. This leads to a reduction in the phosphorylation of key substrates like MYPT1, resulting in decreased smooth muscle contraction and modulation of actin cytoskeletal arrangements.

Biochemical and Cellular Inhibition

The inhibitory potency and selectivity of this compound are determined through biochemical and cellular assays.

Data Presentation: Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| ROCK1 | Biochemical Kinase Assay | >1000 |

| ROCK2 | Biochemical Kinase Assay | 10 |

Note: The IC50 values are representative and may vary slightly between different experimental setups. Data is extrapolated from patent information describing similar compounds.

Experimental Protocols

The characterization of this compound involves specific in vitro assays to determine its potency and selectivity.

Biochemical Kinase Assay (Lanthascreen™ TR-FRET)

This assay quantitatively measures the inhibition of ROCK1 and ROCK2 kinase activity.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the ROCK kinase (either ROCK1 or ROCK2), a fluorescein-labeled substrate peptide (e.g., a derivative of MYPT1), and ATP in a kinase buffer.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control with no inhibitor is also included.

-

Incubation: The reaction is incubated at room temperature to allow for the kinase reaction to proceed.

-

Detection: A solution containing a terbium-labeled anti-phosphopeptide antibody is added. This antibody specifically binds to the phosphorylated substrate.

-

TR-FRET Measurement: The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The excitation of the terbium donor results in energy transfer to the fluorescein acceptor on the phosphorylated substrate, generating a FRET signal.

-

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay (p-MYPT1 Measurement)

This assay assesses the ability of this compound to inhibit ROCK2 activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, MYPT1.

Methodology:

-

Cell Culture: A suitable cell line with endogenous ROCK2 expression is cultured in multi-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

ELISA or Western Blot: The levels of phosphorylated MYPT1 (at Thr696) and total MYPT1 are quantified using either an Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting with specific antibodies.

-

Data Analysis: The ratio of phosphorylated MYPT1 to total MYPT1 is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of MYPT1 phosphorylation against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

References

ROCK2-IN-6 Hydrochloride: A Technical Guide to Target Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of ROCK2-IN-6 hydrochloride, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development to ensure efficacy and minimize off-target effects. This document outlines the typical methodologies used to characterize such a profile and presents representative data to illustrate the expected outcomes for a selective ROCK2 inhibitor.

Biochemical Selectivity Profile

The initial characterization of a kinase inhibitor involves determining its potency and selectivity against a panel of purified kinases in biochemical assays. This provides a direct measure of the compound's interaction with its intended target and potential off-targets. While specific quantitative data for this compound is not extensively published, this section outlines the expected profile for a selective ROCK2 inhibitor and the methods to obtain it.

Data Presentation: Kinase Inhibition Profile

The following table summarizes representative data for a selective ROCK2 inhibitor, illustrating its potency against ROCK1 and ROCK2, and a selection of other kinases to demonstrate selectivity.

| Target Kinase | IC50 (nM) | Assay Type | Notes |

| ROCK2 | < 10 | Biochemical (e.g., ADP-Glo) | Primary Target |

| ROCK1 | > 200 | Biochemical (e.g., ADP-Glo) | Demonstrates isoform selectivity |

| PKA | > 10,000 | Biochemical (e.g., ADP-Glo) | Example of a distantly related kinase |

| PKCα | > 10,000 | Biochemical (e.g., ADP-Glo) | Example of a related AGC family kinase |

| p38α | > 10,000 | Biochemical (e.g., ADP-Glo) | Example of a kinase from a different family |

| SRC | > 10,000 | Biochemical (e.g., ADP-Glo) | Example of a tyrosine kinase |

Disclaimer: The IC50 values presented are representative for a selective ROCK2 inhibitor and are for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method to determine the IC50 values is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Materials:

-

Recombinant human ROCK2 enzyme

-

Substrate (e.g., a specific peptide or a generic substrate like S6Ktide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction:

-

Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of ROCK2 enzyme solution.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Mandatory Visualization: Kinase Selectivity Screening Workflow

Caption: Workflow for in vitro kinase selectivity profiling.

Cellular Activity and Selectivity

While biochemical assays are crucial, it is equally important to assess the activity and selectivity of an inhibitor in a cellular context. Cellular assays provide insights into cell permeability, engagement with the target in its native environment, and effects on downstream signaling pathways.

Data Presentation: Cellular Potency

This table shows representative cellular potency data for a selective ROCK2 inhibitor.

| Cellular Assay | IC50 (nM) | Cell Line | Endpoint |

| p-MYPT1 (Thr853) Inhibition | < 100 | A549 | Western Blot / ELISA |

| Stress Fiber Disruption | < 200 | HeLa | Immunofluorescence |

| Cell Viability | > 10,000 | A549 | (e.g., CellTiter-Glo) |

Disclaimer: The IC50 values presented are representative for a selective ROCK2 inhibitor and are for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols: Cellular Assay for ROCK2 Activity (p-MYPT1 Inhibition)

A common method to assess cellular ROCK activity is to measure the phosphorylation of one of its key substrates, Myosin Phosphatase Target Subunit 1 (MYPT1), at a specific site (e.g., Thr853 in human).

Principle: Inhibition of ROCK2 in cells leads to a decrease in the phosphorylation of MYPT1. This can be quantified using methods like Western blotting or an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human cell line expressing ROCK2 (e.g., A549, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-phospho-MYPT1 (Thr853) and anti-total-MYPT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p-MYPT1.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total MYPT1 for normalization.

-

-

Data Analysis:

-

Quantify the band intensities.

-

Calculate the ratio of p-MYPT1 to total MYPT1 for each treatment condition.

-

Plot the percentage of inhibition of MYPT1 phosphorylation versus the log of the inhibitor concentration to determine the cellular IC50.

-

Mandatory Visualization: Rho/ROCK Signaling Pathway

Caption: Simplified Rho/ROCK2 signaling pathway.

Off-Target Profile

A comprehensive understanding of a compound's selectivity requires screening against a broad panel of other potential targets, including other kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. This is crucial for predicting potential side effects and for understanding the full pharmacological profile of the compound. While specific off-target screening data for this compound is not publicly available, services like the KINOMEscan™ platform are often employed for this purpose. For a highly selective inhibitor, minimal activity against other targets is expected at concentrations that are effective against ROCK2.

The Central Role of ROCK2 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted functions of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) in cellular signaling pathways. ROCK2, a serine/threonine kinase, is a pivotal downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK2 signaling cascade is integral to a vast array of cellular processes, including cytoskeletal organization, cell adhesion and motility, proliferation, and apoptosis.[3] Its dysregulation is implicated in a multitude of pathologies, rendering it a compelling target for therapeutic intervention.[2][4] This document provides a comprehensive overview of ROCK2's signaling mechanisms, its diverse cellular functions, and its significance in health and disease, supplemented with quantitative data and detailed experimental protocols.

The RhoA/ROCK2 Signaling Pathway: Core Mechanism

The canonical activation of ROCK2 is initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK2.[5] This interaction disrupts an autoinhibitory intramolecular fold, leading to the activation of the ROCK2 kinase domain.[5] Once active, ROCK2 phosphorylates a multitude of downstream substrates, thereby orchestrating a variety of cellular responses.

Two of the most well-characterized downstream pathways involve the regulation of myosin light chain (MLC) and the actin-binding protein cofilin. ROCK2 can directly phosphorylate MLC, and it can also phosphorylate and inactivate myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MYPT1).[6][7] Both actions lead to an increase in phosphorylated MLC, which promotes actin-myosin contractility, stress fiber formation, and focal adhesion assembly.[6][8] Additionally, ROCK2 phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[7][9] Inactivated cofilin is unable to depolymerize F-actin, resulting in the stabilization of actin filaments.[7][9]

Below is a diagram illustrating the core RhoA/ROCK2 signaling pathway.

Caption: The RhoA/ROCK2 signaling pathway.

Core Cellular Functions of ROCK2

The influence of ROCK2 extends to a multitude of fundamental cellular activities.

-

Cytoskeletal Dynamics and Cell Motility: As a master regulator of the actin cytoskeleton, ROCK2 is crucial for cell shape, adhesion, and migration.[2] Its role in promoting stress fiber formation and focal adhesion maturation is central to cell motility and invasion, processes that are hijacked in cancer metastasis.[2][8]

-

Cell Proliferation and Survival: ROCK2 is implicated in cell cycle progression, particularly during the G1/S transition.[8] It can influence the expression of key cell cycle regulators like cyclin D1.[8] Furthermore, ROCK2 plays a role in apoptosis, with some studies suggesting it can promote cell survival while others link it to apoptotic processes, indicating a context-dependent function.[9]

-

Gene Expression: ROCK2 can translocate to the nucleus and influence gene expression by phosphorylating transcription factors and cofactors. For instance, it can phosphorylate and activate STAT3, leading to the secretion of pro-inflammatory cytokines.[10]

-

Autophagy: Emerging evidence suggests a role for ROCK2 in the regulation of autophagy.[11][12] Inhibition of ROCK2 has been shown to enhance autophagic processes, which may have therapeutic implications for neurodegenerative diseases characterized by the accumulation of misfolded proteins.[11][12]

ROCK2 in Health and Disease

The proper functioning of the RhoA/ROCK2 pathway is critical for normal physiological processes. However, its aberrant activation is a common feature in a wide range of diseases.

-

Cancer: Overexpression and overactivation of ROCK2 are frequently observed in various cancers, where it promotes tumor growth, invasion, and metastasis.[2][8] The pathway is also linked to therapy resistance.[8]

-

Cardiovascular Disease: ROCK2 plays a significant role in the pathophysiology of cardiovascular diseases.[2] It contributes to hypertension and vascular disorders by promoting smooth muscle contraction and vascular resistance.[2]

-

Neurological Disorders: In the nervous system, ROCK2 is involved in regulating neuronal plasticity, axonal growth, and the integrity of the blood-brain barrier.[2][9] Its dysregulation is associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as recovery from stroke and spinal cord injury.[2][11][13]

-

Fibrotic and Inflammatory Diseases: ROCK2 is a key player in fibrotic processes by promoting the deposition of extracellular matrix components.[2] It also modulates immune cell function and inflammatory responses, making it a target for autoimmune and inflammatory conditions.[2][10]

ROCK2 as a Therapeutic Target

The central role of ROCK2 in numerous pathologies has made it an attractive target for drug development.[4] Several small molecule inhibitors of ROCK have been developed, with some, like Fasudil, being approved for clinical use in certain countries for conditions like cerebral vasospasm.[13] The development of isoform-selective ROCK2 inhibitors is an active area of research, aiming to enhance therapeutic efficacy and reduce potential side effects associated with inhibiting ROCK1.[4]

Quantitative Analysis of ROCK2 Function

The following tables summarize key quantitative data related to ROCK2 function and inhibition.

| Parameter | Value | Context | Reference |

| Specific Activity | 358 nmol/min/mg | Radiometric Assay | [14] |

| Specific Activity | 772 nmol/min/mg | ADP-Glo™ Assay | [14] |

| ROCK2 Expression | 10.7-fold increase | PBMCs in rats exposed to hypobaric hypoxia | [15] |

| Leukocyte ROCK2 Concentration | 38.4 ± 7.5 mg/ml | Obese patients with impaired glucose tolerance (baseline) | [16] |

| Leukocyte ROCK2 Concentration | 27.6 ± 4.3 mg/ml | Obese patients with impaired glucose tolerance (after 3 months of exercise) | [16] |

| ROCK2 Inhibitor | IC50 | Assay Conditions | Reference |

| Y-27632 | ~15 µM | Inhibition of ROCK activity in C2C12 myotubes | [17] |

| KD025 | 5-20 µM | Effective inhibition of ROCK2 activity in ROCK1-/- cells | [18] |

Experimental Protocols

Detailed methodologies for studying ROCK2 function are crucial for reproducible research.

Experimental Workflow: Investigating ROCK2 Inhibition

The following diagram outlines a typical workflow for assessing the effect of a ROCK2 inhibitor on cellular function.

Caption: A general experimental workflow for studying ROCK2 inhibition.

Detailed Methodologies

1. ROCK2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and literature.[14][19][20]

-

Principle: This assay quantifies ROCK2 activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

-

Reagents:

-

Recombinant active ROCK2 enzyme

-

ROCK2 substrate (e.g., S6K synthetic peptide)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

DTT

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Procedure:

-

Prepare a 2X kinase reaction buffer.

-

Prepare the desired concentrations of the test compound (inhibitor) in the kinase reaction buffer.

-

In a 96-well plate, add the test compound and the ROCK2 enzyme.

-

Add the ROCK2 substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the ROCK2 kinase activity. The effect of inhibitors can be determined by comparing the signal in treated wells to control wells.

2. Western Blotting for ROCK2 Activity (p-MYPT1)

This protocol is based on established western blotting procedures.[6][21]

-

Principle: This method assesses ROCK2 activity by measuring the phosphorylation of its substrate, MYPT1, at a specific site (e.g., Thr696 or Thr853).

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MYPT1 (Thr696/Thr853), anti-total-MYPT1, anti-ROCK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cells or tissues and determine the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated MYPT1 to total MYPT1 reflects the activity of ROCK2.

3. Cell Migration Assay (Transwell Assay)

This is a standard method for evaluating cell migration and invasion.[22]

-

Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

-

Reagents:

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium

-

Chemoattractant (e.g., FBS)

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium. The test compound can be added to this chamber.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

-

-

Data Analysis: The number of migrated cells is a measure of their migratory capacity. Compare the results from treated and untreated cells to determine the effect of ROCK2 inhibition on cell migration.

Conclusion

ROCK2 is a central and highly interconnected node in cellular signaling networks. Its fundamental roles in regulating the cytoskeleton, cell proliferation, and gene expression underscore its importance in both normal physiology and a wide spectrum of diseases. The continued exploration of ROCK2 signaling pathways, aided by robust quantitative and methodological approaches, will undoubtedly pave the way for novel therapeutic strategies targeting this critical kinase.

References

- 1. ROCK2 - Wikipedia [en.wikipedia.org]

- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 4. ROCK-2-selective targeting and its therapeutic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]

- 12. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. promega.com [promega.com]

- 15. Acute hypobaric hypoxia augments ROCK2 protein level and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Exercise Counterbalances Rho/ROCK2 Signaling Impairment in the Skeletal Muscle and Ameliorates Insulin Sensitivity in Obese Mice [frontiersin.org]

- 18. ROCK2 inhibition enhances the thermogenic program in white and brown fat tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ROCK2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Two functional polymorphisms of ROCK2 enhance arterial stiffening through inhibiting its activity and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

ROCK2-IN-6 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of ROCK2-IN-6 hydrochloride, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of autoimmune diseases, inflammation, and other ROCK-mediated pathologies.

Chemical Structure and Properties

This compound is the hydrochloride salt of the selective ROCK2 inhibitor, ROCK-IN-6. The presence of the hydrochloride moiety generally improves the solubility and stability of the parent compound.

Chemical Structure:

-

Systematic Name: (S)-N-(5-(1H-1,2,3-triazol-5-yl)pyridin-2-yl)-1-(4-(3,3-difluorocyclobutane-1-carboxamido)-1-methyl-1H-indol-5-yl)ethan-1-amine hydrochloride

-

Molecular Formula: C₂₆H₂₂ClF₂N₇O[1]

-

Molecular Weight: 521.95 g/mol [1]

-

CAS Number: 2762238-94-6[1]

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₂ClF₂N₇O | [1] |

| Molecular Weight | 521.95 g/mol | [1] |

| CAS Number | 2762238-94-6 | [1] |

| Appearance | Solid | MedChemExpress |

| Color | Light yellow to yellow | MedChemExpress |

| Solubility | DMSO: 125 mg/mL (239.49 mM) with ultrasonic and warming to 60°C | MedChemExpress |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress |

| Purity | >98% | [1] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[2] The parent compound, ROCK-IN-6, is a potent inhibitor of ROCK2 with a reported IC₅₀ of 2.19 nM.[2]

The RhoA/ROCK2 signaling pathway is a key regulator of cellular function. Upon activation by upstream signals, the small GTPase RhoA activates ROCK2, which in turn phosphorylates a variety of downstream substrates.[3][4] Key substrates include Myosin Phosphatase Target Subunit 1 (MYPT1), leading to the inhibition of myosin light chain (MLC) phosphatase and a subsequent increase in MLC phosphorylation and actomyosin contractility.[3] ROCK2 also phosphorylates and activates LIM kinase (LIMK), which inactivates cofilin, resulting in the stabilization of actin filaments.[4]

By inhibiting the kinase activity of ROCK2, this compound disrupts these signaling events, leading to a reduction in actomyosin contractility and changes in cytoskeletal dynamics. This mechanism of action underlies its potential therapeutic applications in diseases characterized by aberrant ROCK2 activity.

Signaling Pathway

The diagram below illustrates the canonical RhoA/ROCK2 signaling pathway and indicates the point of inhibition by this compound.

Caption: The RhoA/ROCK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

In Vitro ROCK2 Kinase Assay

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and can be used to determine the in vitro potency of this compound.[1]

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ROCK2 enzyme.

Materials:

-

Recombinant human ROCK2 enzyme

-

ROCK2 kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[1]

-

Substrate peptide (e.g., S6K substrate)[1]

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay reagents (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in ROCK2 kinase buffer.

-

Enzyme and Substrate/ATP Mix Preparation:

-

Dilute the ROCK2 enzyme to the desired concentration in ROCK2 kinase buffer.

-

Prepare a substrate/ATP mix in ROCK2 kinase buffer. The final ATP concentration should be at or near the Kₘ for ROCK2.

-

-

Assay Reaction:

-

ADP Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay

This protocol can be used to assess the effect of this compound on the proliferation of various cell lines.

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., cancer cell lines, endothelial cells)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Proliferation Assay:

-

Add the CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the concentration of this compound that inhibits cell proliferation by 50% (GI₅₀), if applicable.

-

Transwell Migration/Invasion Assay

This protocol is designed to evaluate the impact of this compound on cell migration and invasion.

Objective: To assess the inhibitory effect of this compound on the migratory and invasive potential of cells.

Materials:

-

Cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

-

This compound

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Assay Setup:

-

Add complete medium to the lower chamber of the Transwell plate.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C to allow for cell migration or invasion. The incubation time will vary depending on the cell type.

-

Cell Staining and Visualization:

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated/invaded cells on the lower surface of the insert with crystal violet.

-

-

Data Acquisition and Analysis:

-

Count the number of stained cells in multiple fields of view under a microscope.

-

Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control group.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a novel ROCK2 inhibitor like this compound.

Caption: A generalized experimental workflow for the preclinical evaluation of a ROCK2 inhibitor.

This guide provides a solid foundation for researchers working with this compound. For further information, it is recommended to consult the primary literature and the technical datasheets provided by chemical suppliers.

References

- 1. promega.com [promega.com]

- 2. ROCK | CymitQuimica [cymitquimica.com]

- 3. Activation of RhoA/ROCK2 signaling by hypoxia-inducible factor 1α in promoting tumor growth and metastasis in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

ROCK2 isoform-specific functions in disease

An In-Depth Technical Guide to ROCK2 Isoform-Specific Functions in Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction: The ROCK Isoforms

Rho-associated coiled-coil-containing protein kinases (ROCKs) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] They play a pivotal role in fundamental cellular processes, including actin cytoskeleton organization, cell adhesion and motility, proliferation, and apoptosis.[1][3] There are two highly homologous isoforms, ROCK1 and ROCK2, which were initially thought to have redundant functions.[2] However, emerging evidence from genetic and pharmacological studies reveals that they possess distinct, non-redundant, and sometimes opposing roles in physiology and pathology.[3][4]

While the kinase domains of ROCK1 and ROCK2 share over 90% amino acid homology, their tissue distribution and subcellular localizations differ, contributing to their unique functions.[1][5] ROCK1 mRNA is ubiquitously expressed in most non-neuronal tissues, whereas ROCK2 mRNA is abundantly expressed in the brain, heart, and muscle.[1][6] This guide focuses on the isoform-specific functions of ROCK2, a key regulator of immune modulation and fibrosis, and a promising therapeutic target for a range of diseases.[5][7]

ROCK2 Isoform-Specific Functions in Disease

Genetic studies using knockout and haploinsufficient mouse models have been instrumental in dissecting the specific roles of each ROCK isoform.

Fibrotic Diseases

ROCK2 signaling is a central driver in the pathogenesis of fibrosis across multiple organs by promoting the differentiation of fibroblasts into myofibroblasts and subsequent extracellular matrix (ECM) deposition.[5][8]

-

Pulmonary Fibrosis: In mouse models of bleomycin-induced pulmonary fibrosis, haploinsufficiency of either ROCK1 or ROCK2 was sufficient to protect against fibrosis, vascular leak, and myofibroblast differentiation.[9] However, ROCK1-haploinsufficient mice showed greater attenuation of alveolar epithelial cell apoptosis, suggesting distinct contributions of the isoforms to different profibrotic processes.[9]

-

Liver and Kidney Fibrosis: ROCK2 is upregulated in models of liver fibrosis and modulates the activation of hepatic stellate cells, which are central to the fibrotic process.[10] Selective ROCK2 inhibition has been shown to suppress collagen deposition and fibrotic pathways in preclinical models of lung, kidney, and liver fibrosis.[10] In diabetic nephropathy, both ROCK1 and ROCK2 are expressed in podocytes, and ROCK2 inhibition can ameliorate podocyte loss and kidney sclerosis.[11]

Cardiovascular Disease

In the cardiovascular system, ROCK1 and ROCK2 have been shown to play distinct and sometimes opposing roles.[4] Increased ROCK activity is a pivotal factor in hypertension, cardiac hypertrophy, and heart failure.[1][3]

-

Cardiac Hypertrophy and Fibrosis: Studies using isoform-specific knockout mice suggest a primary role for ROCK2 in pathological cardiac hypertrophy, whereas ROCK1 appears to be more involved in cardiac fibrosis.[1][2][3][4] Cardiomyocyte-specific deletion of ROCK2 attenuated pressure-overload-induced cardiac hypertrophy, while ROCK1 deletion exacerbated it.[4] Conversely, ROCK1 deletion was more associated with changes in cardiac fibrosis.[4]

-

Pulmonary Arterial Hypertension (PAH): Conditional knockout of ROCK2 in vascular smooth muscle cells (VSMCs) in mice prevented chronic hypoxia-induced increases in right ventricular systolic pressure and pulmonary vascular remodeling.[1] This indicates a specific role for ROCK2 in VSMC proliferation and migration in the context of PAH.[1]

Neurodegenerative and Neurological Disorders

ROCK2 is abundantly expressed in the brain and spinal cord and plays a significant role in neuronal health and disease.[12][13]

-

Alzheimer's Disease (AD): ROCK2 levels are elevated in postmortem AD brain tissue.[13] Inhibition of ROCK2 has been shown to suppress the production of amyloid-β (Aβ) peptides in mouse models.[14] Aβ oligomers can trigger ROCK2 accumulation in neurons, leading to the loss of dendritic spines, a key feature of AD pathology.[13] ROCK2 also negatively regulates mitophagy, a process for clearing damaged mitochondria, which is impaired in AD.[15]

-

Stroke and Axonal Regeneration: In cerebral ischemia, loss of endothelial ROCK2 leads to enhanced endothelial function, higher cerebral blood flow, and greater neuroprotection.[12] Inhibition of ROCK2 is considered a promising therapeutic target for stroke recovery, as it is a major regulator of axonal degeneration and neuronal death.[12]

-

Dendritic Plasticity: Genetic studies in mice reveal complementary functions for the isoforms in dendritic spine plasticity.[13][16] ROCK1 appears to promote the initiation of dendritic spine polarity, while ROCK2 regulates the growth and maturation of these spines through the LIMK-cofilin pathway.[13]

Immune-Mediated Diseases and Cancer

ROCK2 is a critical regulator of immune cell function and polarization, making it a target for autoimmune diseases and cancer immunotherapy.

-

Immune Modulation: ROCK2 plays an exclusive role in controlling T-cell plasticity.[17][18] Specifically, ROCK2 activation drives a pro-inflammatory Th17 cell response.[5] Selective inhibition of ROCK2 shifts the Th17/Regulatory T cell (Treg) balance towards an immunosuppressive Treg phenotype by concurrently regulating STAT3 and STAT5 phosphorylation.[17] This mechanism is central to its therapeutic potential in conditions like chronic graft-versus-host disease (cGVHD).[5]

-

Cancer: Both ROCK1 and ROCK2 are implicated in cancer progression, including cell migration, invasion, and metastasis.[6][19] However, they can have differential roles in regulating carcinoma cell morphology.[20][21] In non-small cell lung cancer, both isoforms are required for anchorage-independent growth and invasion.[19] In colorectal adenocarcinoma, ROCK2 inhibition was found to trigger collective cell invasion.[22]

Data Presentation: Isoform-Specific Functions in Disease Models

The following tables summarize quantitative data from studies using genetically modified mouse models to elucidate the distinct functions of ROCK1 and ROCK2.

Table 1: ROCK Isoform Roles in Bleomycin-Induced Pulmonary Fibrosis

| Parameter | Wild-Type (WT) | ROCK1+/- | ROCK2+/- | Citation |

|---|---|---|---|---|

| Vascular Permeability (EB Dye Index) | High | Significantly Reduced | Significantly Reduced | [9] |

| Alveolar Epithelial Cell Apoptosis | High | Greater Reduction | Significant Reduction | [9] |

| Myofibroblast Differentiation | High | Protected | Protected |[9] |

Table 2: ROCK Isoform Roles in Cardiac Response to Pressure Overload

| Parameter | Cardiomyocyte-Specific ROCK1 KO | Cardiomyocyte-Specific ROCK2 KO | Citation |

|---|---|---|---|

| Cardiac Hypertrophy | Enhanced | Attenuated | [4] |

| Cardiac Dysfunction | Promoted | Attenuated | [4] |

| Oxidative Stress | Upregulated | Downregulated |[4] |

Table 3: ROCK Isoform Roles in Prefrontal Cortex Structural Plasticity

| Parameter | ROCK1+/- Mice | ROCK2+/- Mice | Citation |

|---|---|---|---|

| Dendritic Length (Basal & Apical) | Increased | No Change | [12][16] |

| Apical Dendritic Spine Length | Reduced | Elevated | [12][16] |

| Spatial Learning & Memory | Impaired | Impaired |[23] |

Signaling Pathways

The distinct functions of ROCK2 stem from its specific downstream signaling cascades.

References

- 1. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Different roles of myocardial ROCK1 and ROCK2 in cardiac dysfunction and postcapillary pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. redxpharma.com [redxpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

- 13. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rock2-inhibition-a-futuristic-approach-for-the-management-of-alzheimer-s-disease - Ask this paper | Bohrium [bohrium.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isoform-specific targeting of ROCK proteins in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. ROCK2 inhibition triggers the collective invasion of colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effectors of ROCK2 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. As a key downstream effector of the small GTPase RhoA, ROCK2 is integral to signal transduction pathways governing cytoskeleton dynamics, cell adhesion and motility, apoptosis, and cell proliferation.[1][2] Its dysregulation has been implicated in a wide range of pathologies, including cardiovascular disease, neurological disorders, and cancer, making it a prime target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the core downstream effectors of ROCK2 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Downstream Effectors of ROCK2 Signaling

The downstream effects of ROCK2 are mediated through the phosphorylation of a diverse array of substrate proteins. These effectors can be broadly categorized based on their functional roles within the cell.

Cytoskeletal Regulation

A primary function of ROCK2 is the regulation of the actin cytoskeleton, which is crucial for cell shape, migration, and contraction.[1][4] Key substrates in this category include:

-

LIM kinase (LIMK1 and LIMK2): ROCK2 phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[1][5]

-

Myosin Light Chain (MLC): ROCK2 can directly phosphorylate MLC, promoting actin-myosin contractility.[1][5]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): By phosphorylating MYPT1, ROCK2 inhibits myosin phosphatase activity, leading to a net increase in MLC phosphorylation and enhanced contractility.[1][5]

-

Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK2 phosphorylation activates ERM proteins, facilitating this connection.[1][4]

-

Vimentin: An intermediate filament protein, vimentin is phosphorylated by ROCK2, which can influence cell migration and adhesion.[3]

Cell Adhesion and Migration

ROCK2 signaling is intimately involved in the dynamic processes of cell adhesion and migration. Key effectors in this context include:

-

Focal Adhesion Components: ROCK2 activity is essential for the formation and maintenance of focal adhesions, which are critical for cell-matrix interactions.

-

Regulation of Chemokine and Adhesion Molecule Expression: In endothelial cells, ROCK2 can regulate the expression of chemokines and adhesion molecules like E-selectin, thereby controlling monocyte migration and adhesion.[6]

Apoptosis and Cell Survival

ROCK2 plays a complex, often context-dependent, role in regulating apoptosis and cell survival.

-

Pro-Apoptotic Signaling: In some contexts, ROCK2 can promote apoptosis by phosphorylating and activating Phosphatase and Tensin Homolog (PTEN), a negative regulator of the pro-survival PI3K/AKT pathway.[3] It can also be involved in death receptor signaling through the phosphorylation of ERM proteins.[7]

-

Anti-Apoptotic Signaling: Conversely, in other cell types, ROCK inhibitors have been shown to have a pro-survival effect.[8]

-

Caspase-Mediated Activation: During apoptosis, ROCK2 can be cleaved and activated by caspases, leading to membrane blebbing.[7][9]

Immune Response Regulation

Emerging evidence highlights a critical role for ROCK2 in modulating immune responses.

-

T-cell Differentiation: ROCK2 is involved in balancing the differentiation of pro-inflammatory Th17 cells and immunosuppressive regulatory T (Treg) cells.[10] Inhibition of ROCK2 can shift this balance towards a more tolerogenic state.[10]

-

Cytokine Production: ROCK2 signaling can influence the production of inflammatory cytokines such as IL-17 and IL-21.[11]

Quantitative Data on ROCK2 Downstream Effectors

The following table summarizes available quantitative data for the interaction of ROCK2 with some of its downstream effectors. This data is crucial for understanding the kinetics and affinity of these interactions.

| Substrate (Peptide) | Phosphorylation Site | Km (µM) | Vmax (pmol/min/mg) | Ki (µM) | Reference |

| R4 | Threonine | 3.3 | 14.9 | - | [3] |

| R22 | Threonine | 2.5 | 8.6 | 11.6 | [3] |

| R133 | Threonine | 1.7 | 10.1 | - | [3] |

| R134 | Threonine | 2.1 | 11.2 | - | [3] |

| R135 | Threonine | 2.9 | 9.8 | - | [3] |

| S6K (KRRRLASLR) | Serine | 3.1 | 23.1 | - | [3] |

Note: The peptide sequences for R4, R22, R133, R134, and R135 can be found in the supplementary materials of the cited reference.[3]

Key Signaling Pathways

The intricate network of ROCK2 signaling can be visualized through the following pathway diagrams.

Caption: ROCK2 signaling pathway for cytoskeletal regulation.

Caption: ROCK2 signaling in apoptosis and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the downstream effectors of ROCK2 signaling.

In Vitro Kinase Assay (Radiolabel-Based)

This protocol is adapted from Kang et al. (2011) and is used to measure the phosphorylation of a substrate by ROCK2.[3]

Materials:

-

Recombinant active ROCK2 enzyme

-

Peptide substrate (e.g., S6K peptide)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (P81)

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

-

Microcentrifuge tubes

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x kinase buffer

-

Substrate to the desired final concentration

-

Recombinant ROCK2 enzyme

-

Distilled water to bring the volume to 20 µL.

-

-

Initiate the reaction by adding 5 µL of ATP solution containing [γ-³²P]ATP. The final concentration of ATP should be optimized for the specific substrate.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid.

-

Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each wash, with gentle agitation. This removes unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.

Immunoprecipitation of ROCK2 and Associated Proteins

This protocol describes the isolation of ROCK2 and its interacting partners from cell lysates.

Materials:

-

Cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge

-

Anti-ROCK2 antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

Procedure:

-

Culture cells to the desired confluency and apply experimental treatments if necessary.

-

Wash cells with ice-cold PBS and lyse them by adding lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.

-

Add the anti-ROCK2 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes by adding elution buffer and boiling for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification of interacting partners.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for identifying ROCK2 substrates and a logical workflow for drug development targeting ROCK2.

Caption: A typical workflow for an in vitro kinase assay.

Caption: Logical workflow for ROCK2-targeted drug development.

Conclusion

ROCK2 is a multifaceted kinase with a broad range of downstream effectors that are central to numerous cellular functions. A thorough understanding of these signaling pathways, supported by quantitative data and robust experimental protocols, is essential for advancing our knowledge of fundamental cell biology and for the development of novel therapeutics targeting ROCK2-mediated pathologies. This guide provides a foundational resource for researchers and drug development professionals working in this dynamic field.

References

- 1. Kinetic mechanism for human Rho-Kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ROCK2 Antibody | Affinity Biosciences [affbiotech.com]

- 3. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK2 - Wikipedia [en.wikipedia.org]

- 5. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]

- 10. Peptide substrates for Rho-associated kinase 2 (Rho-kinase 2/ROCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

ROCK2-IN-6 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ROCK2-IN-6 hydrochloride, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This document consolidates key chemical and biological data, explores the relevant signaling pathways, and offers detailed experimental protocols to facilitate its use in research and drug development.

Core Compound Information

This compound is a potent and selective small molecule inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in various cellular processes. Its selectivity for ROCK2 over ROCK1 makes it a valuable tool for dissecting the specific functions of this isoform and for investigating its therapeutic potential in a range of diseases, including autoimmune disorders and inflammatory conditions.[1][2][3]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 2762238-94-6 | [2] |

| Molecular Weight | 521.95 g/mol | [2] |

| Molecular Formula | C₂₆H₂₂ClF₂N₇O | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Purity | ≥99% | |

| Solubility | DMSO: 125 mg/mL (239.49 mM) with ultrasonic and warming to 60°C | [2] |

| Storage | Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

The ROCK2 Signaling Pathway and Its Therapeutic Relevance

ROCK2 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK2 signaling pathway is integral to regulating cell shape, motility, and proliferation.[4][5] Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, making ROCK2 a compelling therapeutic target.

Role in Autoimmunity and Inflammation

Recent studies have highlighted the critical role of ROCK2 in modulating immune responses, particularly in the context of autoimmune diseases.[4][6] ROCK2 is involved in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune conditions.[4][5]

Specifically, ROCK2 activation promotes the phosphorylation of STAT3, a transcription factor essential for the production of pro-inflammatory cytokines IL-17 and IL-21.[4][7][8] By inhibiting ROCK2, compounds like this compound can suppress the Th17 response. Furthermore, ROCK2 inhibition has been shown to concurrently enhance the phosphorylation of STAT5, which promotes the development and function of regulatory T cells (Tregs), thereby helping to restore immune homeostasis.[4][5][7][8] This dual action of suppressing pro-inflammatory cells while promoting regulatory cells makes selective ROCK2 inhibition a highly attractive strategy for treating autoimmune diseases.

ROCK2 Signaling in T-Cell Differentiation

Caption: ROCK2 signaling pathway in T-cell differentiation and its inhibition by this compound.

Experimental Protocols

While specific published experimental protocols utilizing this compound are not yet widely available, its character as a selective ROCK2 inhibitor allows for its application in established assays for this target class. The following are detailed methodologies for key experiments relevant to the study of ROCK2 inhibition.

In Vitro ROCK2 Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on ROCK2 enzyme activity.

Materials:

-

Recombinant human ROCK2 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

ATP

-

ROCK2 substrate (e.g., Long S6 Kinase Substrate Peptide)

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO) to each well.

-

Add 20 µL of a solution containing the ROCK2 enzyme and substrate in kinase buffer to each well.

-

Incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Workflow for In Vitro Kinase Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ROCK2抑制剂 | MCE [medchemexpress.cn]

- 4. pnas.org [pnas.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism. — Immunology [immunology.ox.ac.uk]

- 8. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide on the Role of Rho-Associated Kinase in Cytoskeletal Dynamics

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Rho-associated kinase (ROCK), a critical regulator of cellular architecture and mechanics. We will explore its signaling pathways, its profound impact on cytoskeletal dynamics, and the experimental methodologies used to investigate its function.

Introduction to Rho-Associated Kinase (ROCK)

Rho-associated coiled-coil-containing protein kinases (ROCK) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1][2] The ROCK family consists of two highly homologous isoforms, ROCK1 (also known as ROKβ or p160ROCK) and ROCK2 (also known as ROKα or Rho kinase), which, despite some functional redundancies, also exhibit distinct cellular roles.[1][3] These kinases are central regulators of the actin cytoskeleton, influencing a wide array of fundamental cellular processes including cell shape, adhesion, migration, proliferation, and apoptosis.[2][4][5] By phosphorylating a cohort of downstream substrates, ROCK orchestrates the assembly and contractility of the actomyosin cytoskeleton, making it a pivotal player in both normal physiology and various pathological conditions, including cancer and cardiovascular disease.[1][5]

The ROCK Signaling Pathway

The activity of ROCK is tightly controlled by upstream signals that converge on its activator, RhoA, and is propagated through the phosphorylation of numerous downstream targets that directly modulate the cytoskeleton.

Upstream Regulation and Activation

ROCK activation is initiated by the small G-protein RhoA, which acts as a molecular switch, cycling between an inactive, GDP-bound state and an active, GTP-bound state.[1]

-

Activation: The transition to the active state is catalyzed by Rho Guanine Nucleotide Exchange Factors (RhoGEFs), which are themselves activated by upstream signals from G protein-coupled receptors (GPCRs), receptor tyrosine kinases, and other growth factor receptors.[4][6][7]

-

Binding and Kinase Activation: In its GTP-bound form, RhoA binds to the Rho-binding domain (RBD) located in the coiled-coil region of ROCK.[1] This interaction disrupts an autoinhibitory loop where the C-terminal region of ROCK folds back to block the N-terminal kinase domain, thereby unleashing its catalytic activity.[1]

Downstream Effectors and Cytoskeletal Modulation

Once active, ROCK phosphorylates a multitude of substrates, leading to a coordinated remodeling of the cytoskeleton. The two most critical pathways involve the regulation of actomyosin contractility and actin filament stability.

-

Regulation of Actomyosin Contractility: ROCK enhances cellular contractility through a dual-action mechanism targeting Myosin II.

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[2][8] This prevents the dephosphorylation of the myosin regulatory light chain (MLC).[4][9]

-

Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC, although the inhibition of MLCP is considered its primary mechanism for increasing MLC phosphorylation.[2][9] The resulting increase in phosphorylated MLC promotes the assembly of non-muscle myosin II filaments and enhances their ATPase activity, driving the contraction of actin filaments.[9][10] This process is fundamental to the formation of stress fibers—contractile bundles of actin and myosin filaments.[11]

-

-

Regulation of Actin Filament Stability: ROCK stabilizes actin filaments by inactivating cofilin, an actin-depolymerizing factor.

-

Linking Actin to the Plasma Membrane: ROCK phosphorylates and activates Ezrin/Radixin/Moesin (ERM) proteins.[1][6] Activated ERM proteins act as crosslinkers between the cortical actin cytoskeleton and the plasma membrane, reinforcing cell structure and polarity.[13]

-

Modulation of Other Cytoskeletal Components: The influence of ROCK extends beyond the actin network. It also phosphorylates intermediate filament proteins like desmin and vimentin and can regulate microtubule dynamics through substrates such as Collapsin Response Mediator Protein 2 (CRMP2).[4][12]

Caption: Core ROCK Signaling Pathway.

Functional Roles in Cytoskeletal Dynamics

The modulation of the cytoskeleton by ROCK translates into the regulation of higher-order cellular behaviors.

Cell Contraction, Shape, and Adhesion

ROCK-driven actomyosin contractility is essential for generating intracellular tension, which is critical for maintaining cell shape, forming stress fibers, and maturing focal adhesions.[2][14] Focal adhesions are dynamic structures that physically link the cell to the extracellular matrix (ECM).[15] Initial nascent adhesions (focal complexes) mature into larger, more stable focal adhesions under the influence of RhoA/ROCK-mediated tension.[14][15] Studies have shown that ROCK1 and ROCK2 can have distinct roles; loss of ROCK1 may inhibit the maturation of adhesion complexes, while loss of ROCK2 can lead to fewer but larger, more stable focal adhesions, indicating a role in adhesion turnover.[15]

Cell Migration

Cell migration is a complex cycle of protrusion, adhesion, translocation, and retraction that requires precise spatiotemporal regulation of the cytoskeleton. ROCK plays a crucial role, particularly in generating the contractile forces needed for retraction of the cell's trailing edge.[9] While protrusion at the leading edge is primarily driven by the Rac GTPase, detachment at the rear is dependent on ROCK-mediated contraction.[3][9] Inhibition of ROCK often results in impaired cell migration, characterized by elongated tails and an inability to detach from the substrate.[9]

Data Presentation

Table 1: Key Substrates of ROCK and Their Functions in the Cytoskeleton

| Substrate | Abbreviation | Function of Phosphorylation | Cytoskeletal Outcome |

| Myosin Light Chain Phosphatase (Myosin Binding Subunit) | MYPT1 | Inhibition of phosphatase activity | Increased Myosin II activity and contractility[2][8] |

| Myosin Regulatory Light Chain | MLC | Direct activation of Myosin II ATPase activity | Increased Myosin II activity and contractility[2][12] |

| LIM Kinase 1/2 | LIMK | Activation of kinase activity | Stabilization of actin filaments[4][12] |

| Cofilin (via LIMK) | - | Inactivation of actin-depolymerizing activity | Stabilization of actin filaments[4][7] |

| Ezrin/Radixin/Moesin | ERM | Activation of membrane-cytoskeleton linking | Anchoring of actin cortex to plasma membrane[1][6] |

| Vimentin / Desmin | - | Regulation of intermediate filament organization | Altered intermediate filament network dynamics[12] |

| Collapsin Response Mediator Protein 2 | CRMP2 | Regulation of microtubule assembly | Modulation of microtubule dynamics[4] |

Table 2: Effects of ROCK Inhibitors on Cytoskeletal Dynamics

| Parameter | Cell Type | Inhibitor | Observation | Quantitative Change | Reference |

| Focal Adhesion Size | Migrating myoblasts | Y-27632 | Decrease in size of individual adhesions | Significant reduction (P < 0.001) | [16] |

| Focal Adhesion Number | Migrating myoblasts | Y-27632 | Increase in the number of adhesions | ~2-fold increase (P < 0.017) | [16] |

| Cell Migration Speed | Neutrophils | Y-27632 | Decreased net cell translocation | Significant decrease in mean migration speed | [9] |

| Actin Cytoskeleton Height | Various | Y-27632 / Fasudil | Lower actin height relative to substrate | Significant decrease in z-dimension height | [17][18] |

Table 3: Common ROCK Inhibitors for Research and Clinical Applications

| Inhibitor | Status | Primary Application |

| Y-27632 | Research Use | First potent and specific small molecule ROCK inhibitor; widely used in cell culture to improve cell survival and study cytoskeletal dynamics.[19] |

| Fasudil | Clinically Approved (Japan, China) | Treatment of cerebral vasospasm after subarachnoid hemorrhage.[19] Also studied for various cardiovascular diseases.[19] |

| Ripasudil | Clinically Approved (Japan) | Ophthalmic solution for the treatment of glaucoma and ocular hypertension.[19][20] |

| Netarsudil | Clinically Approved (USA) | Ophthalmic solution for the treatment of glaucoma and ocular hypertension.[19][20] |

| RKI-1447 | Research Use | Potent inhibitor of both ROCK1 and ROCK2 with potential anti-tumor and anti-invasive activities.[19] |

Experimental Protocols

Investigating the ROCK pathway requires specific assays to measure the activity of RhoA and ROCK and to visualize the resulting cytoskeletal changes.

RhoA Activation Assay (Rhotekin Pull-Down)

This assay quantifies the amount of active, GTP-bound RhoA in cell lysates. It utilizes the Rho-binding domain (RBD) of a ROCK effector, Rhotekin, which specifically binds to Rho-GTP.

Principle: Rhotekin-RBD coupled to agarose beads is used to selectively precipitate active RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.[21][22]

Detailed Methodology:

-

Cell Lysis: Culture cells to the desired confluency and apply experimental treatments. Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., 1X Assay/Lysis Buffer containing protease inhibitors).[22][23] Scrape the cells and clarify the lysate by centrifugation.

-

Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading for the pull-down.[24]

-

Affinity Precipitation (Pull-Down): Incubate a standardized amount of total protein (typically 0.5–1 mg) from each sample with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.[21][22] Include positive (GTPγS-loaded lysate) and negative (GDP-loaded lysate) controls.[22]

-

Washing: Pellet the beads by brief centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.[22][24]

-

Elution and SDS-PAGE: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling. Separate the eluted proteins via SDS-PAGE. Also, run a small fraction of the total cell lysate to quantify total RhoA levels.[24]

-

Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific for RhoA. Follow with an HRP-conjugated secondary antibody and detect using an appropriate chemiluminescent substrate.[22][24]

-

Analysis: Quantify the band intensity for the pulled-down (active) RhoA and normalize it to the total RhoA from the input lysate.

Caption: Workflow for RhoA Activation Pull-Down Assay.

Immunofluorescence Staining of the Actin Cytoskeleton

This technique allows for the direct visualization of F-actin structures, such as stress fibers, within fixed cells using fluorescently-labeled phalloidin.

Principle: Phalloidin is a bicyclic peptide from the Amanita phalloides mushroom that binds with high affinity and specificity to filamentous actin (F-actin). When conjugated to a fluorophore, it serves as a powerful tool for imaging the actin cytoskeleton.[25][26]

Detailed Methodology:

-

Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired density.

-

Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with a 3.7-4% solution of methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[25][27] Methanol-based fixatives should be avoided as they can disrupt actin filament structure.[27][28]

-

Washing: Wash the coverslips twice with PBS to remove the fixative.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to allow the phalloidin conjugate to enter the cell.[25][27]

-

Blocking (Optional): To reduce non-specific background, incubate the cells with a blocking solution such as 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.[25]

-

Staining: Incubate the coverslips with the fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-40 minutes at room temperature, protected from light.[25][26] A DNA counterstain like DAPI or Hoechst can be included at this step to visualize nuclei.[25]

-

Final Washes: Wash the coverslips two to three times with PBS to remove unbound phalloidin.

-

Mounting and Imaging: Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges and visualize using a fluorescence or confocal microscope with the appropriate filter sets.

Caption: Workflow for F-Actin Immunofluorescence Staining.

In Vitro Kinase Assay for ROCK Activity

This assay directly measures the catalytic activity of ROCK from cell or tissue lysates, or of a purified recombinant enzyme.

Principle: An ELISA-based format is commonly used. A 96-well plate is pre-coated with a recombinant ROCK substrate, such as MYPT1. The lysate containing active ROCK is added along with ATP. The kinase phosphorylates the substrate. The amount of phosphorylated substrate is then detected using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[8][29]

Detailed Methodology:

-

Lysate Preparation: Prepare cell or tissue lysates in a buffer that preserves kinase activity.

-